molecular formula C18H22N4O5S B332898 PROPYL 2-[2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE

PROPYL 2-[2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE

Cat. No.: B332898
M. Wt: 406.5 g/mol
InChI Key: CRHUKCSAOMSLNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propyl 2-{[(5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that features a combination of pyrazole, benzothiophene, and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROPYL 2-[2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multiple steps:

    Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Nitration: The methyl group on the pyrazole ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid.

    Acylation: The nitro-pyrazole is then acylated with acetyl chloride to introduce the acetyl group.

    Formation of Benzothiophene: The benzothiophene ring is synthesized via cyclization of a suitable thiophene precursor.

    Coupling Reaction: The acylated nitro-pyrazole is coupled with the benzothiophene derivative under basic conditions to form the final product.

    Esterification: The carboxylic acid group is esterified with propanol to yield the propyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for nitration and acylation steps, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring, leading to sulfoxide or sulfone derivatives.

    Reduction: The nitro group on the pyrazole ring can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the propyl group is replaced by other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for oxidation of sulfur.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) for nitro group reduction.

    Substitution: Alkyl halides or aryl halides in the presence of a base for ester substitution.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amino-pyrazole derivatives.

    Substitution: Various alkyl or aryl esters.

Scientific Research Applications

    Medicinal Chemistry: Due to its complex structure, it can serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Biological Studies: The compound can be used in studies to understand the interaction of heterocyclic compounds with biological macromolecules.

    Industrial Applications: It may find use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it could interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and π-π stacking. The nitro group could be involved in redox reactions, while the ester group could undergo hydrolysis in biological systems, releasing the active carboxylic acid derivative.

Comparison with Similar Compounds

Similar Compounds

    Propyl 2-{[(5-methyl-3-amino-1H-pyrazol-1-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate: Similar structure but with an amino group instead of a nitro group.

    Ethyl 2-{[(5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate: Similar structure but with an ethyl ester instead of a propyl ester.

Uniqueness

The presence of both a nitro group and a benzothiophene ring in the same molecule is relatively unique, providing a combination of electronic and steric properties that can be exploited in various applications. The propyl ester group also offers a balance between hydrophobicity and hydrophilicity, making the compound versatile in different environments.

Properties

Molecular Formula

C18H22N4O5S

Molecular Weight

406.5 g/mol

IUPAC Name

propyl 2-[[2-(5-methyl-3-nitropyrazol-1-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C18H22N4O5S/c1-3-8-27-18(24)16-12-6-4-5-7-13(12)28-17(16)19-15(23)10-21-11(2)9-14(20-21)22(25)26/h9H,3-8,10H2,1-2H3,(H,19,23)

InChI Key

CRHUKCSAOMSLNL-UHFFFAOYSA-N

SMILES

CCCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CN3C(=CC(=N3)[N+](=O)[O-])C

Canonical SMILES

CCCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CN3C(=CC(=N3)[N+](=O)[O-])C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.